molecular formula C14H20O B13405163 trans-2-(3,5-Dimethylphenyl)cyclohexanol

trans-2-(3,5-Dimethylphenyl)cyclohexanol

Cat. No.: B13405163
M. Wt: 204.31 g/mol
InChI Key: ZTFKTHNZPVVWEB-UHFFFAOYSA-N
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Description

trans-2-(3,5-Dimethylphenyl)cyclohexanol (CAS 1808331-67-0) is a chiral cyclohexanol derivative of significant interest in advanced organic synthesis and pharmaceutical research. While direct studies on this specific compound are limited in the public domain, its structural similarity to other well-established chiral auxiliaries, particularly trans-2-aryloxy cyclohexanols, points to its potential utility. Research on these analogous compounds demonstrates their effectiveness as chiral scaffolds for the deracemization of α-substituted carboxylic acid derivatives, which are crucial building blocks for unnatural amino acids and other physiologically active compounds . The rigid cyclohexanol framework, with its defined 1,2 substituent orientation, is key for chiral induction. The 3,5-dimethylphenyl group is designed to provide steric guidance and facilitate diastereoselection through interactions such as CH-π and π–π stacking, which are critical for achieving high enantiomeric excess in dynamic kinetic resolution (DKR) or dynamic thermodynamic resolution (DTR) processes . This makes the compound a valuable tool for researchers developing new chiral methods for preparing optically pure α-halo acids, amino acids, and 2-aryloxy-substituted carboxylic acids, which find applications in drug discovery, agrochemicals, and as chiral resolving agents and catalysts . The compound is provided for research purposes. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)cyclohexan-1-ol

InChI

InChI=1S/C14H20O/c1-10-7-11(2)9-12(8-10)13-5-3-4-6-14(13)15/h7-9,13-15H,3-6H2,1-2H3

InChI Key

ZTFKTHNZPVVWEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCCC2O)C

Origin of Product

United States

Synthetic Methodologies for Trans 2 3,5 Dimethylphenyl Cyclohexanol and Analogues

Racemic Synthesis Routes to trans-2-Arylcyclohexanols

Racemic mixtures of trans-2-arylcyclohexanols serve as essential precursors for subsequent resolution into enantiomerically pure forms. Several classical organic reactions are employed to generate these racemic compounds efficiently.

Strategies Involving Grignard Additions to Cyclohexene (B86901) Oxide

A primary method for the racemic synthesis of trans-2-arylcyclohexanols involves the nucleophilic ring-opening of cyclohexene oxide with an aryl Grignard reagent. This reaction proceeds via an SN2 mechanism, resulting in the formation of the trans-diastereomer.

For the synthesis of trans-2-(3,5-Dimethylphenyl)cyclohexanol (B7984093), the Grignard reagent, 3,5-dimethylphenylmagnesium bromide, is prepared by reacting 3,5-dimethylbromobenzene with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF). This organometallic reagent is then added to a solution of cyclohexene oxide. The nucleophilic attack of the aryl group occurs at one of the epoxide carbons, leading to the opening of the three-membered ring. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired this compound. The reaction is generally conducted at low temperatures to control its exothermicity and improve selectivity. The use of copper(I) salts as catalysts can enhance the reaction's efficiency and yield. orgsyn.org

It's important to note that Grignard reagents can also act as Lewis acids, which may catalyze the rearrangement of cyclohexene oxide to cyclopentane (B165970) carboxaldehyde. stackexchange.com This side reaction can be minimized by carefully controlling the reaction conditions.

Hydroboration-Oxidation of 1-Arylcyclohexenes

An alternative route to racemic trans-2-arylcyclohexanols is the hydroboration-oxidation of 1-arylcyclohexenes. This two-step process provides the anti-Markovnikov addition of water across the double bond of the alkene.

The synthesis begins with the preparation of the requisite 1-arylcyclohexene. For the target molecule, 1-(3,5-dimethylphenyl)cyclohexene would be the starting material. This alkene can be synthesized through various methods, such as the Wittig reaction or dehydration of the corresponding tertiary alcohol.

The hydroboration step involves the reaction of the 1-arylcyclohexene with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF). chemistrysteps.com The boron atom adds to the less substituted carbon of the double bond, while a hydride is transferred to the more substituted carbon. This addition occurs in a syn-fashion, meaning both the boron and hydrogen add to the same face of the double bond. libretexts.orgyoutube.com The resulting organoborane intermediate is then oxidized in the second step using hydrogen peroxide and a base (e.g., sodium hydroxide). vaia.commasterorganicchemistry.com This oxidation step replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry, ultimately yielding the trans-2-arylcyclohexanol. libretexts.org The regioselectivity of the hydroboration step is governed by both steric and electronic factors, favoring the placement of the bulky borane group at the less hindered carbon atom. redalyc.org

Enantioselective Synthesis Strategies for trans-2-Arylcyclohexanols

Accessing enantiomerically pure trans-2-arylcyclohexanols is critical for their use as chiral auxiliaries and in the synthesis of chiral molecules. Several strategies have been developed to achieve this, including kinetic resolution and asymmetric synthesis.

Kinetic Resolution Techniques (e.g., Lipase-Catalyzed Hydrolysis of Esters)

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed hydrolysis of esters is a particularly effective method for the kinetic resolution of trans-2-arylcyclohexanols. orgsyn.org

In this process, the racemic alcohol is first converted to its corresponding ester, for instance, an acetate (B1210297) or chloroacetate. orgsyn.org This racemic ester is then subjected to hydrolysis catalyzed by a lipase (B570770), such as Pseudomonas sp. lipase (lipase PS). researchgate.netnih.gov The enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other. For example, lipase PS has been shown to be highly enantioselective in the acetylation of various azidocycloalkanols. nih.gov This results in a mixture of an enantioenriched alcohol and the unreacted, enantioenriched ester. These two products can then be separated by standard chromatographic techniques. The enantiomerically enriched ester can be subsequently hydrolyzed to afford the other enantiomer of the alcohol. This method has been successfully applied to the resolution of trans-2-phenylcyclohexanol and its analogues. orgsyn.orgorgsyn.org The efficiency of the resolution is often quantified by the enantiomeric ratio (E), with higher E values indicating better separation. mdpi.com

EnzymeAcyl DonorSolventEnantiomeric Ratio (E)Reference
Pseudomonas fluorescens lipaseVinyl acetateTHF>200 mdpi.com
Pseudomonas cepacia lipaseVinyl acetateTHF16-79 d-nb.info
Novozyme 435--147 d-nb.info

Asymmetric Dihydroxylation Followed by Selective Reduction

Asymmetric dihydroxylation, a powerful method developed by Sharpless, provides a route to enantiomerically enriched vicinal diols from prochiral alkenes. mdpi.com This strategy can be adapted for the synthesis of chiral trans-2-arylcyclohexanols.

The synthesis commences with the asymmetric dihydroxylation of a 1-arylcyclohexene, such as 1-(3,5-dimethylphenyl)cyclohexene. This reaction is typically carried out using a catalytic amount of osmium tetroxide (OsO4) in the presence of a chiral ligand, most commonly a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). orgsyn.orgresearchgate.net The choice of ligand determines which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting cis-diol. Commercially available pre-mixed reagents, known as AD-mix-α (containing (DHQ)2PHAL) and AD-mix-β (containing (DHQD)2PHAL), are often used for convenience. orgsyn.org

The resulting enantiomerically enriched cis-1-aryl-1,2-cyclohexanediol is then subjected to a selective reduction to remove one of the hydroxyl groups. This can be achieved through a variety of methods, such as conversion of the diol to a cyclic sulfate (B86663) or sulfite (B76179) followed by reductive cleavage. A more direct approach involves the selective activation of one hydroxyl group, for example, by conversion to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). The stereochemistry of this reduction step is crucial to ensure the final product has the desired trans configuration.

Catalytic Asymmetric Methods for Related Cyclohexanol (B46403) Derivatives

The development of catalytic asymmetric methods provides a more atom-economical and efficient approach to chiral molecules. While direct catalytic asymmetric synthesis of this compound may not be extensively documented, methods developed for related cyclohexanol derivatives can be conceptually applied.

One such approach is the catalytic asymmetric synthesis of cyclohexanes via hydrogen borrowing annulations. This method utilizes a chiral iridium(I) complex to achieve high levels of enantioselectivity in the formation of enantioenriched cyclohexanes from 1,5-diols. nih.gov Another strategy involves the asymmetric catalytic functionalization of enals at the remote γ-position, which proceeds through a radical pathway using synergistic actions of two distinct organocatalysts. researchgate.net

Furthermore, chiral phosphoric acids have been employed as catalysts in the enantioselective synthesis of various chiral compounds, including those with tertiary carbon stereocenters. nih.gov These catalysts could potentially be adapted for the asymmetric synthesis of precursors to trans-2-arylcyclohexanols. The field of asymmetric catalysis is rapidly evolving, with new methods continually being developed for the enantioselective synthesis of a wide range of chiral molecules. ru.nlmdpi.com

Synthesis of Key Precursors and Intermediates for the 3,5-Dimethylphenyl Moiety

The construction of the this compound scaffold and its analogues relies on the efficient preparation of key precursors that incorporate the 3,5-dimethylphenyl moiety. These intermediates are crucial building blocks that are later coupled with the cyclohexyl ring or its precursors. The primary strategies for introducing the 3,5-dimethylphenyl group often involve organometallic reagents derived from halogenated xylenes (B1142099) or the use of boronic acids in cross-coupling reactions. This section details the synthetic methodologies for preparing these essential precursors.

Synthesis of 1-Bromo-3,5-dimethylbenzene (B43891)

1-Bromo-3,5-dimethylbenzene, also known as 5-bromo-m-xylene, is a versatile and widely used intermediate for creating the 3,5-dimethylphenyl group. chemimpex.comnih.gov Its bromine atom provides a reactive handle for forming carbon-carbon bonds through various coupling reactions or by converting it into an organometallic reagent. chemimpex.com

One of the most effective and regiochemically controlled methods for preparing this compound begins with 3,5-dimethylaniline (B87155). This approach ensures the precise placement of the methyl groups on the aromatic ring. The synthesis is typically achieved through a Sandmeyer-type reaction, which transforms the aryl amine into an aryl halide. The process involves two primary stages:

Diazotization: 3,5-dimethylaniline is treated with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5°C). This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).

Sandmeyer Reaction: The resulting 3,5-dimethylbenzenediazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. This step facilitates the substitution of the diazonium group with a bromine atom, yielding 1-bromo-3,5-dimethylbenzene with high regiochemical purity.

An alternative route described in patent literature involves a multi-step process starting from 2,4-dimethylaniline (B123086). google.com This method includes:

Bromination: Reaction of 2,4-dimethylaniline with hydrobromic acid and hydrogen peroxide to yield a 2-bromo-4,6-dimethylaniline (B183183) intermediate. google.com

Diazotization: The intermediate is then treated with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. google.com

Hydrolysis/Deamination: The final step involves the removal of the diazonium group, facilitated by cuprous chloride and hypophosphorous acid, to afford the final 1-bromo-3,5-dimethylbenzene product. google.com

The following table summarizes a typical Sandmeyer reaction approach.

Table 1: Synthetic Protocol for 1-Bromo-3,5-dimethylbenzene via Sandmeyer Reaction

StepReagents & ConditionsPurpose
1. Diazotization 3,5-Dimethylaniline, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), 0–5°CConversion of the amino group to a diazonium salt.
2. Sandmeyer Reaction 3,5-Dimethylbenzenediazonium salt, Copper(I) Bromide (CuBr)Replacement of the diazonium group with a bromine atom.

Synthesis of 3,5-Dimethylphenylboronic Acid

3,5-Dimethylphenylboronic acid is another critical precursor, particularly for use in palladium-catalyzed Suzuki coupling reactions. chemicalbook.comfujifilm.com This reaction allows for the direct formation of a carbon-carbon bond between the 3,5-dimethylphenyl group and a suitable partner, such as a cyclohexenyl triflate or halide.

The most common and straightforward synthesis of 3,5-dimethylphenylboronic acid starts from 1-bromo-3,5-dimethylbenzene. chemicalbook.comunibo.it The synthesis involves the formation of a Grignard reagent followed by quenching with a borate (B1201080) ester.

The key steps are:

Formation of Grignard Reagent: 1-Bromo-3,5-dimethylbenzene is reacted with magnesium (Mg) turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3,5-dimethylphenylmagnesium bromide. chemicalbook.com This organometallic intermediate is a powerful nucleophile.

Reaction with Borate Ester: The freshly prepared Grignard reagent is then cooled (e.g., to -78°C) and reacted with a trialkyl borate, typically trimethyl borate (B(OMe)₃). chemicalbook.comunibo.it

Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid (e.g., hydrochloric acid) to yield the final 3,5-dimethylphenylboronic acid. chemicalbook.comunibo.it

The table below outlines a typical procedure for this transformation.

Table 2: Synthesis of 3,5-Dimethylphenylboronic Acid from 1-Bromo-3,5-dimethylbenzene

StepReagents & ConditionsPurposeReported Yield
1. Grignard Formation 1-Bromo-3,5-dimethylbenzene, Magnesium (Mg), Tetrahydrofuran (THF)To form 3,5-dimethylphenylmagnesium bromide. chemicalbook.comN/A
2. Borylation Trimethyl borate (B(OMe)₃), -78°C to room temperatureTo form the boronic ester intermediate. chemicalbook.comN/A
3. Hydrolysis & Workup Hydrochloric Acid (HCl), Diethyl ether extractionTo hydrolyze the ester and isolate the final product. chemicalbook.com74% chemicalbook.com

These precursors, 1-bromo-3,5-dimethylbenzene and 3,5-dimethylphenylboronic acid, represent the foundational starting materials for incorporating the 3,5-dimethylphenyl moiety into more complex target molecules like this compound. The choice of precursor often depends on the subsequent reaction planned for constructing the final compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Structure and Energetics

Density Functional Theory (DFT) serves as a powerful tool for investigating the geometric and energetic properties of molecules. For trans-2-(3,5-Dimethylphenyl)cyclohexanol (B7984093), DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations would yield crucial energetic information, such as the molecule's total electronic energy, enthalpy of formation, and Gibbs free energy. By comparing the energies of different possible isomers and conformers, researchers can predict their relative stabilities. For instance, the energetic difference between the cis and trans isomers could be precisely calculated, providing a theoretical basis for experimentally observed isomer ratios.

Modeling Reaction Mechanisms and Transition State Analysis

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical chemists would model the reaction mechanisms to understand how reactants evolve into products. This involves identifying all intermediate structures and, crucially, the transition states that connect them.

Transition state analysis is a cornerstone of this process. By locating the transition state structure for a particular reaction step and calculating its energy, the activation energy barrier can be determined. This provides a quantitative measure of the reaction's feasibility and rate. For example, in the synthesis of this alcohol, modeling could reveal the transition state for the nucleophilic attack on a cyclohexene (B86901) oxide precursor, shedding light on the factors that control the reaction's outcome.

Prediction and Rationalization of Stereoselectivity (e.g., Enantiomeric and Diastereomeric Ratios)

The stereochemistry of this compound, with its two chiral centers, makes the prediction and rationalization of stereoselectivity a key area for computational study. Theoretical models can be used to predict the enantiomeric and diastereomeric ratios of products resulting from its synthesis.

This is achieved by calculating the energies of the different diastereomeric transition states that lead to the various stereoisomeric products. According to transition state theory, the product distribution is related to the relative free energies of these transition states. A lower energy transition state corresponds to a faster reaction rate and, consequently, a higher yield of the corresponding stereoisomer. These calculations can provide a deep understanding of the origins of stereoselectivity, attributing it to specific steric or electronic interactions in the transition state.

Conformation and Electronic Structure Elucidation

The cyclohexyl ring of this compound can adopt various conformations, with the chair conformation being the most stable. Computational methods are essential for a detailed conformational analysis. By systematically exploring the potential energy surface, all low-energy conformers can be identified, and their relative populations can be predicted based on their calculated free energies. The orientation of the bulky 3,5-dimethylphenyl group and the hydroxyl group (axial vs. equatorial) would be a primary focus of such a study.

Furthermore, these studies provide a detailed picture of the molecule's electronic structure. This includes the distribution of electron density, the nature of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. This information is vital for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. For example, the calculated energies of the frontier molecular orbitals can offer insights into its behavior in chemical reactions.

Advanced Applications and Future Research Directions

Design and Synthesis of Novel Chiral Ligands and Catalysts

The quest for new and efficient chiral ligands and catalysts is a continuous endeavor in asymmetric synthesis. The trans-2-arylcyclohexanol framework, as exemplified by trans-2-(3,5-dimethylphenyl)cyclohexanol (B7984093), serves as a valuable building block for the development of such molecular tools. The inherent chirality and conformational rigidity of the trans-1,2-disubstituted cyclohexane (B81311) ring are key features that can be exploited to induce high stereoselectivity in chemical transformations.

The hydroxyl and aryl groups of this compound provide two distinct points for modification, allowing for the synthesis of a diverse library of chiral ligands. For instance, the hydroxyl group can be used to anchor the molecule to a metal center or a support, while the 3,5-dimethylphenyl group can be further functionalized to tune the steric and electronic properties of the resulting ligand. This adaptability is crucial for optimizing the performance of a catalyst for a specific reaction.

Research has shown that related structures, such as trans-2-phenylcyclohexanol and trans-2-tritylcyclohexanol, are powerful and readily available chiral auxiliaries. acs.orgnih.gov These auxiliaries have been successfully employed in a variety of stereoselective reactions, including ene reactions and permanganate-mediated oxidative cyclizations. nih.govwikipedia.org This precedent strongly suggests that this compound could be similarly utilized as a chiral auxiliary or as a precursor to novel chiral ligands for a broad range of asymmetric transformations. The synthesis of new chiral diols, for example, is a promising area where this compound could serve as a key starting material. chemistryviews.org

The development of bifunctional catalysts, where both the Lewis acidic metal center and the chiral ligand play an active role in the stereochemical outcome, is a particularly promising avenue for future research. The this compound scaffold is well-suited for the design of such catalysts, with the potential for cooperative activation of substrates.

Application in the Asymmetric Synthesis of Complex Molecules and Bioactive Compounds

The synthesis of enantiomerically pure complex molecules and bioactive compounds is a cornerstone of modern medicinal chemistry and drug development. Chiral auxiliaries and catalysts derived from molecules like this compound play a pivotal role in achieving the desired stereochemical control in these syntheses.

The use of chiral auxiliaries based on the trans-2-arylcyclohexanol motif has been demonstrated in the preparation of α-substituted carboxylic acid derivatives and in controlling the stereochemistry of aldol (B89426) reactions. wikipedia.orgdntb.gov.ua For instance, optically pure trans-2-(3,5-dimethylphenoxy)cyclohexan-1-ol, a closely related derivative, has been synthesized and applied as a chiral auxiliary. dntb.gov.ua The auxiliary guides the approach of a reactant to a prochiral center, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.

The synthesis of functionalized cyclohexanes bearing multiple stereocenters is a significant challenge in organic synthesis. nih.gov Organocatalytic methods that can control the stereochemistry of these complex structures are of high value. The chiral environment provided by ligands derived from this compound could be instrumental in developing new catalytic systems for such transformations.

The table below summarizes potential applications of this compound derivatives in the asymmetric synthesis of key structural motifs found in bioactive compounds.

ApplicationKey TransformationPotential Bioactive Targets
Synthesis of α-amino acidsDiastereoselective alkylationPeptidomimetics, antiviral agents
Synthesis of polyketidesStereoselective aldol reactionsAntibiotics, immunosuppressants
Synthesis of chiral alcoholsAsymmetric reduction of ketonesCardiovascular drugs, agrochemicals
Construction of carbocyclic ringsEnantioselective cycloadditionsSteroids, terpenes

Development of Chiral Stationary Phases for Chromatographic Resolution (e.g., utilizing 3,5-dimethylphenyl carbamate (B1207046) derivatives)

One of the most significant and well-established applications of the 3,5-dimethylphenyl moiety in conjunction with a chiral backbone is in the field of enantioselective chromatography. Specifically, cellulose (B213188) tris(3,5-dimethylphenylcarbamate) has emerged as a highly effective and versatile chiral stationary phase (CSP) for the separation of a wide range of racemic compounds by high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). mdpi.comnih.govnih.govrsc.orgchrom-china.comnih.govresearchgate.net

These CSPs are typically prepared by derivatizing cellulose with 3,5-dimethylphenyl isocyanate. mdpi.comnih.gov The resulting carbamate derivative is then coated onto a silica (B1680970) gel support. nih.gov The chiral recognition mechanism of these phases is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the chiral selector and the analyte enantiomers. The helical structure of the cellulose backbone and the arrangement of the 3,5-dimethylphenylcarbamate groups create chiral grooves where the enantiomers can bind with different affinities, leading to their separation.

The performance of these CSPs has been demonstrated for the enantioseparation of various classes of compounds, including pharmaceuticals, pesticides, and other chiral molecules. nih.govnih.govrsc.org For example, a cellulose tris-(3,5-dimethylphenylcarbamate)-based CSP was successfully used for the enantioselective separation of 21 different drugs in SFC, often yielding better resolution and shorter analysis times compared to HPLC. nih.gov

Racemic Compound ClassChromatographic TechniqueKey Findings
PharmaceuticalsHPLC, SFCHigh enantioresolution for a wide range of drugs. nih.govrsc.org
PesticidesHPLCSuccessful chiral separation of seven racemic pesticides. nih.gov
BinaphthylsHPLCEffective for enantioselective separation in both normal and reversed-phase modes. researchgate.net
β-blockersSFCExcellent separation achieved for this class of basic drugs. nih.gov

The development of new CSPs based on the this compound scaffold itself, by derivatizing it into a carbamate and immobilizing it on a support, represents a logical and promising direction for future research. Such CSPs could offer unique selectivities for specific classes of chiral compounds.

Emerging Methodologies in Organic Chemistry Featuring Aryl-Substituted Cyclohexanol (B46403) Motifs

The field of organic synthesis is constantly evolving, with the development of new reactions and strategies that enable the construction of complex molecules with greater efficiency and selectivity. Methodologies featuring aryl-substituted cyclohexanol motifs are at the forefront of some of these advancements, particularly in the area of asymmetric catalysis and organocatalysis.

Recent research has focused on the development of one-pot, multicomponent reactions to construct highly functionalized cyclohexane rings with precise stereochemical control. nih.gov These methods often employ chiral organocatalysts to initiate a cascade of reactions, leading to the formation of multiple stereocenters in a single operation. The rigid and well-defined structure of aryl-substituted cyclohexanols makes them excellent candidates for incorporation into the design of new organocatalysts for such transformations.

Furthermore, the synthesis of chiral cyclohexenones from readily available starting materials like anisoles represents another emerging area. nih.gov These chiral building blocks are versatile intermediates for the synthesis of a variety of complex natural products and pharmaceuticals. The development of catalytic asymmetric methods to produce these and other cyclohexanone (B45756) derivatives is an active area of research. rsc.orgnih.gov

The unique stereoelectronic properties of the aryl-substituted cyclohexanol framework can also be exploited in the design of novel chiral ligands for transition metal catalysis. For example, the development of new chiral diamine catalysts for enantioselective isomerization reactions highlights the potential for innovation in this area. nih.gov The synergy between the aryl group and the cyclohexanol backbone can lead to enhanced catalytic activity and selectivity.

Prospects for Scalable and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing waste, minimizing the use of hazardous reagents, and employing renewable resources. The development of scalable and sustainable methodologies for the synthesis of this compound and its derivatives is crucial for their broader application in industry.

One promising approach is the use of biocatalysis. The enantioselective reduction of ketones to chiral alcohols using whole-cell biocatalysts, such as Daucus carota (carrot), offers a green and sustainable alternative to traditional chemical methods. nih.govrsc.org This approach avoids the use of heavy metal catalysts and often proceeds with high enantioselectivity under mild reaction conditions. Applying such biocatalytic methods to the synthesis of this compound from the corresponding ketone would be a significant step towards a more sustainable manufacturing process.

In the context of its application in chiral stationary phases, a green synthesis of cellulose-tris(3,5-dimethylphenylcarbamate) has been developed using an ionic liquid as a reaction solvent. nih.gov This method avoids the use of volatile and toxic organic solvents typically employed in the derivatization of cellulose. The use of ionic liquids, which can often be recycled, aligns with the principles of green chemistry.

Q & A

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in trans-2-(3,5-Dimethylphenyl)cyclohexanol?

Methodological Answer: Enantioselective acylation using immobilized enzymes like Novozym® 435 or PSL-CI (from Pseudomonas cepacia) can resolve racemic mixtures. For example, kinetic resolution of epoxides via hydrolases (e.g., BmEH128T from Bacillus megaterium) yields (S)-configured products with >99% enantiomeric excess (ee) after recrystallization . Optimization requires screening solvent systems (e.g., vinyl acetate as acyl donor) and reaction temperatures to minimize side reactions.

Q. How does the stereochemistry of the cyclohexanol backbone influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The trans-configuration imposes steric constraints that direct reaction pathways. For instance, trans-2-chlorocyclohexanol treated with NaOH forms 1,2-epoxycyclohexane via intramolecular Williamson ether synthesis, whereas the cis isomer undergoes elimination to cyclohexanone due to unfavorable geometry for epoxidation . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Crystallization in nonpolar solvents (e.g., hexane/ethyl acetate) exploits differences in solubility between diastereomers. Advanced methods include chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution, where lipases selectively acylate one enantiomer . Purity >98% is achievable via recrystallization with monitoring by HPLC (C18 column, acetonitrile/water mobile phase).

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking (AutoDock Vina) simulates binding to targets like enzymes or receptors. For example, cyclohexanol derivatives with methylthio groups show enhanced interactions with hydrophobic binding pockets . MD simulations (GROMACS) further validate stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar cyclohexanol derivatives?

Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies are critical. For instance, replacing the 3,5-dimethylphenyl group with a 4-fluorophenyl moiety alters electron density, affecting binding to GABA receptors . Meta-analyses of IC50 values across studies should control for assay conditions (e.g., pH, solvent). Conflicting data may arise from impurities; validate compounds via NMR (¹H/¹³C) and HRMS pre-assay .

Q. How does regioselectivity in thiol-Michael additions vary with substituents on the cyclohexanol ring?

Methodological Answer: Electron-withdrawing groups (e.g., nitro) at the 4-position direct thiol addition to the β-carbon of α,β-unsaturated ketones, while electron-donating groups (e.g., methyl) favor α-addition. Mechanistic studies using deuterium labeling (e.g., D2O quench) confirm pathways . Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, altering selectivity vs. nonpolar media.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.